4-(3,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
4-(3,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 220199-85-9) is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 3,5-difluorobenzoyl group at position 4 and a propyl chain at position 6. This compound is listed with 98.0% purity by CymitQuimica, indicating its use in research and development .
Propriétés
IUPAC Name |
4-(3,5-difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O4/c1-2-5-21-6-3-18(4-7-21)22(15(11-26-18)17(24)25)16(23)12-8-13(19)10-14(20)9-12/h8-10,15H,2-7,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAFPEHIGLVMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogs in the Diazaspiro[4.5]decane Family
Key structural analogs differ in substituents on the benzoyl group and the alkyl chain at position 7. These variations influence physicochemical properties, binding affinity, and pharmacological activity.
Table 1: Comparison of Structural Analogs
Functional and Pharmacological Differences
- Fluorine Substituents: The 3,5-difluorobenzoyl group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs. Fluorine’s electronegativity and small atomic radius facilitate π-π stacking and hydrophobic interactions with enzyme active sites, as seen in p38 MAP kinase inhibitors (e.g., compounds in and ) .
- Alkyl Chain Length : The propyl group at position 8 balances lipophilicity and solubility. Methyl-substituted analogs (e.g., CAS: 1326815-01-3) exhibit faster metabolic clearance, while ethyl or propyl chains prolong half-life .
- Carboxylic Acid Role : The carboxylic acid moiety enables salt formation and improves bioavailability. Analogous spirodecane derivatives lacking this group (e.g., tert-butyl ester in ) require hydrolysis for activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
